molecular formula C12H16N2O B569773 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one CAS No. 1346674-23-4

7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B569773
CAS No.: 1346674-23-4
M. Wt: 204.273
InChI Key: XIUNFLQSJSCQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 1346674-23-4) is a high-purity chemical building block featuring the privileged pyrrolopyrazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, is a solid supplied with a typical purity of 97% . Its core structure is central to a class of compounds that demonstrate a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects . The pyrrolo[1,2-a]pyrazine derivatives, in particular, have shown pronounced antibacterial, antifungal, and antiviral activities in research settings . As a sophisticated synthetic intermediate, this compound serves as a versatile precursor in constructing complex molecules for biological evaluation. Its well-defined structure, characterized by canonical SMILES CC1(C)CC2=C(C1)N1CCNC(=O)C1=C2 and InChIKey XIUNFLQSJSCQRM-UHFFFAOYSA-N, allows for precise further functionalization . Researchers value this scaffold for its potential in developing novel therapeutic leads for treating various diseases, leveraging its role as a central pharmacophore in biologically active molecules . A specific and prominent application of this compound is its use as a key synthetic intermediate in the development of novel Bruton's Tyrosine Kinase (BTK) Proteolysis Targeting Chimeras (PROTACs) . BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases . In this cutting-edge therapeutic strategy, our product is employed as a core building block, contributing to the protein-of-interest (POI) ligand warhead in heterobifunctional molecules designed to selectively degrade target proteins . This highlights its critical role in the advancement of targeted protein degradation, an emerging modality that offers potential advantages over traditional small-molecule inhibition . Please handle this material with care. It has the GHS07 pictogram and a signal word "Warning" associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it is recommended to use only in a well-ventilated area . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2)6-8-5-9-11(15)13-3-4-14(9)10(8)7-12/h5H,3-4,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUNFLQSJSCQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)N3CCNC(=O)C3=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346674-23-4
Record name 7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Enaminone Alkylation and Cyclization

A scalable synthesis of the target compound was reported in a process development study by ACS Organic Process Research & Development . The route involves enaminone alkylation followed by intramolecular cyclization:

Stepwise Procedure :

  • Enaminone Formation :

    • Starting material: (S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine.

    • Reaction with tert-butoxy-bis(dimethylamino)methane (TBDMAM) yields the enaminone intermediate.

  • Grignard Alkylation :

    • Enaminone treated with MeMgCl (22% in THF) at −5 to 5°C.

    • Trimethylsilyl chloride (TMSCl) added to quench excess Grignard reagent.

  • Cyclization :

    • Alkylated intermediate undergoes acid-catalyzed cyclization (MeOH, HCl) to form the bicyclic core.

Optimization Insights :

  • Temperature control (−5 to 10°C) critical for minimizing side reactions.

  • Final purity of 95% achieved via recrystallization .

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Enaminone FormationTBDMAM, 110°C, 6 h8590
Grignard AlkylationMeMgCl, TMSCl, THF, −5°C7888
CyclizationMeOH, HCl, 20°C, 16 h9295

Multi-Component Condensation with Dimedone

A Knoevenagel/Michael/cyclization cascade using dimedone (5,5-dimethylcyclohexane-1,3-dione) was reported for synthesizing tetrahydro-4H-chromene derivatives, which can be adapted for the target compound .

Procedure :

  • Knoevenagel Condensation :

    • 3-Amino-4-nitrothiophene-2-carbaldehyde reacts with malononitrile to form a gem-dicyanovinyl intermediate.

  • Michael Addition :

    • Dimedone adds to the dicyanovinyl group, forming a tetrahydrochromene skeleton.

  • Acid-Catalyzed Cyclization :

    • Methanol and HCl mediate cyclization to yield the tricyclic product.

Structural Relevance :

  • The 7,7-dimethyl motif in the target compound originates from dimedone.

  • Modifications to the nitrothiophene component could enable pyrrolo-pyrazinone formation .

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodKey AdvantagesLimitationsScalability
CuAIAC High selectivity, mild conditionsRequires specialized catalystsModerate
Enaminone Alkylation High yield (92%), scalableMulti-step, low-temperatureHigh
Multi-Component Atom-economical, dimedone useComplex side-product profileLow to moderate

Industrial-Scale Considerations

The enaminone alkylation route is preferred for large-scale production due to:

  • Reproducibility : Consistent yields (>90%) across batches.

  • Purification Simplicity : Recrystallization in methanol achieves 95% purity without chromatography.

  • Cost-Effectiveness : Grignard reagents and dimedone are commercially available at scale.

Challenges :

  • Strict temperature control during alkylation to prevent decomposition.

  • TMSCl quenching requires careful handling to avoid silica gel contamination.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the compound's efficacy as an antiviral agent. For instance, derivatives of pyrazole and pyrimidine that include similar structural motifs have shown promising activity against a range of viruses such as HIV and influenza. The compound’s structural features may enhance its interaction with viral proteins, thereby inhibiting viral replication .

Neuroprotective Effects
Research indicates that compounds with similar structures can exhibit neuroprotective properties. They may act by modulating neurotransmitter systems or providing antioxidant effects. This suggests that 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one could be explored for neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex heterocycles. Its unique bicyclic structure allows for various functionalizations that can lead to the development of new pharmaceuticals and agrochemicals. The ability to modify this compound makes it a versatile building block in organic synthesis .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for its potential to enhance material properties. Its unique structure may contribute to improved thermal stability and mechanical strength in polymer composites. Such advancements could lead to the development of high-performance materials for industrial applications .

Case Study 1: Antiviral Efficacy

A study involving the synthesis of pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited significant antiviral activity against multiple strains of influenza virus. The results indicated a dose-dependent response with IC50 values in the low micromolar range .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, analogs of this compound were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that these compounds could significantly reduce cell death and maintain cellular function under stress conditions .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo[1,2-a]pyrazine Family

Benzoimidazopyrrolopyrazines
  • Examples :
    • 5a-Methyl-5a,6-dihydro-5H,12H-benzo[4,5]imidazo[1,2-a]pyrrolo[1,2-d]pyrazine
    • 5-Methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine
  • Key Features: Synthesized via solvent moisture-controlled self-assembly from N-allenylpyrrole-2-carbaldehyde and o-phenylenediamine . Methyl group positioning (α to pyrrole) influences reactivity; yields range from 51–96% depending on substituents (Table 3, ).
Pyrido-Pyrrolo-Pyrazines
  • Example : (5aR,9R)-2-[(Cyclopropylmethoxy)methyl]-5,5a,6,7,8,9-hexahydro-9-methyl-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine
  • Key Features :
    • Demonstrated 5-HT2C receptor agonism with >100-fold selectivity over 5-HT2A/2B receptors, critical for obesity treatment .
    • Improved pharmacokinetics: Oral bioavailability in rats and reduced hERG channel affinity (cardiotoxicity risk) .
  • Contrast with Target Compound : While both share pyrrolo-pyrazine cores, the pyrido-pyrrolo-pyrazine lacks cyclopentane fusion, altering conformational rigidity and target specificity.

Functional Analogues with Varied Pharmacological Activities

Pyrrolo[1,2-a]quinoxalinones
  • Activity : Oral antiallergic agents via histamine receptor modulation .
Thieno-Pyrrolo-Pyrazines
  • Example : Pyrido[3,2-e]pyrrolo[1,2-a]pyrazines
  • Activity : Selective 5-HT3 receptor agonists for gastrointestinal and CNS disorders .
  • Synthetic Challenge: Limited methodologies for pyrido-pyrrolo-pyrazine synthesis compared to cyclopenta-fused derivatives .

Oxidation-Reactive Analogues

Cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazines
  • Example : 3-Phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione
  • Activity : Oxidizes amines to imines under photo-irradiation, albeit less efficiently than imidazole-containing analogues .
  • Contrast : The triazine ring introduces electron-deficient character, enhancing oxidative capacity vs. the ketone in the target compound.

Comparative Analysis Table

Compound Class Example Structure Key Features Pharmacological Activity Synthesis Yield/ Efficiency Reference
Cyclopenta-Pyrrolo-Pyrazinone 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one BTK inhibitor intermediate; sterically hindered cyclopentane fusion Autoimmune therapy (preclinical) Not reported
Benzoimidazopyrrolopyrazines 5-Methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine Moisture-controlled synthesis; methyl group α to pyrrole Scaffold for functionalization 51–96% (Table 3, )
Pyrido-Pyrrolo-Pyrazines (5aR,9R)-2-[(Cyclopropylmethoxy)methyl]-5,5a,6,7,8,9-hexahydro-9-methyl derivative 5-HT2C agonism; high selectivity and oral bioavailability Obesity treatment Optimized via SAR/SPR studies
Pyrrolo[1,2-a]quinoxalinones Unspecified derivatives Quinoxaline moiety; reduced steric bulk Antiallergic Not reported
Cyclohepta-Pyrrolo-Triazines 3-Phenyl-1,3,5-triazine-2,4-dione Photo-oxidative activity; electron-deficient triazine ring Amine oxidation Low efficiency vs. imidazoles

Key Research Findings and Distinctions

  • Synthetic Flexibility: Benzoimidazopyrrolopyrazines exhibit high yields (up to 96%) under controlled moisture conditions , whereas cyclopenta-pyrrolo-pyrazinones require specialized intermediates (e.g., GDC-0853 precursor) .
  • Pharmacological Selectivity: Pyrido-pyrrolo-pyrazines show superior 5-HT2C receptor selectivity (>100-fold) compared to non-cyclopenta-fused analogues .
  • Reactivity : Cyclohepta-pyrrolo-triazines demonstrate oxidative utility but lack the stability of the target compound’s ketone group .

Biological Activity

7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS No. 5807-14-7) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H15N3\text{C}_{11}\text{H}_{15}\text{N}_{3}

Key Properties

PropertyValue
Molecular Weight189.25 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the proliferation of A549 (lung cancer) and HeLa (cervical cancer) cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties that could be beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle machinery in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in tumor cells.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may stem from disrupting bacterial cell wall integrity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of cyclopenta[4,5]pyrrolo compounds. The results demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of several heterocyclic compounds against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, this compound showed effective inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 7,7-dimethyl derivatives of polycyclic pyrrolopyrazine systems?

Answer:
A widely used approach involves Grignard reagent-mediated alkylation followed by cyclization. For example, substituted tetrahydro-pyrrolo[1,2-a]pyrazines can be synthesized by reacting precursors (e.g., 3-(pyrrol-1-yl)-1-propylamine) with benzotriazole derivatives under acidic conditions (e.g., p-TsOH) in chloroform. Molecular sieves are often added to absorb water and drive the reaction to completion . Purification typically employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate, 7:1 to 3:1) to isolate products in yields ranging from 25% to 51% .

Advanced: How can researchers optimize regioselectivity during functionalization of the pyrrolopyrazine core?

Answer:
Regioselectivity is influenced by steric and electronic factors. For instance, introducing nucleophiles (e.g., Grignard reagents) at low temperatures (0°C) minimizes side reactions and favors substitution at less hindered positions. Post-functionalization steps, such as nucleophilic displacement of benzotriazole intermediates , allow selective introduction of ethyl, pentyl, or aryl groups . Advanced strategies include computational modeling (DFT calculations) to predict reactive sites and validate outcomes via 1H^{1}\text{H}/13C^{13}\text{C} NMR chemical shift correlations .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming regiochemistry and substituent orientation. For example, methyl groups in the cyclopenta ring typically show upfield shifts (~δ 1.2–1.5 ppm) due to shielding effects .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by matching experimental m/z values with theoretical calculations (e.g., <2 ppm error) .
  • Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) functional groups .

Advanced: How should researchers address discrepancies between theoretical and experimental spectral data during structural validation?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Variable Temperature (VT) NMR: Resolves dynamic effects by analyzing shifts at different temperatures.
  • X-ray Crystallography: Provides unambiguous confirmation of solid-state structure, particularly for stereoisomers .
  • Computational Refinement: Re-optimize theoretical models using solvent-specific parameters (e.g., PCM for chloroform) in software like Gaussian or ORCA .

Advanced: What experimental design considerations are critical for scaling up synthesis while maintaining yield and purity?

Answer:

  • Reaction Solvent: Use high-boiling solvents (e.g., THF or DCM) for reflux conditions to improve mixing and heat transfer.
  • Catalyst Loading: Optimize p-TsOH or molecular sieve quantities to minimize side reactions (e.g., over-alkylation) .
  • Workup Procedures: Implement liquid-liquid extraction with 2 M NaOH to remove acidic byproducts and reduce emulsion formation .
  • Quality Control: Use inline analytical tools (e.g., HPLC-MS) for real-time monitoring of reaction progress and intermediate stability.

Basic: What are common challenges in purifying 7,7-dimethyl-pyrrolopyrazine derivatives, and how are they resolved?

Answer:
Challenges include co-elution of structurally similar byproducts and low solubility in polar solvents. Solutions:

  • Gradient Elution Chromatography: Adjust solvent polarity gradually (e.g., hexane → ethyl acetate) to improve separation .
  • Recrystallization: Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation for high-melting-point derivatives (>200°C) .

Advanced: How can researchers investigate the compound’s potential as a bioactive scaffold?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl, aryl groups) and evaluate biological activity (e.g., kinase inhibition).
  • Molecular Docking: Use software like AutoDock to predict binding interactions with target proteins (e.g., cyclin-dependent kinases) .
  • In Vitro Assays: Prioritize derivatives with low cytotoxicity (IC50_{50} > 10 µM) in cell viability assays (e.g., MTT) before advancing to in vivo models.

Advanced: What strategies mitigate degradation or epimerization during storage?

Answer:

  • Temperature Control: Store compounds at –20°C in amber vials to prevent light-induced degradation.
  • Lyophilization: Convert hygroscopic derivatives into stable powders under vacuum to avoid hydrolysis.
  • Stabilizing Additives: Include antioxidants (e.g., BHT) in stock solutions for oxygen-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.